molecular formula C15H23FN4O4Si B142949 2-Ftmse-DI CAS No. 151900-41-3

2-Ftmse-DI

Katalognummer: B142949
CAS-Nummer: 151900-41-3
Molekulargewicht: 370.45 g/mol
InChI-Schlüssel: VHGLFFIEVNCJDK-HBNTYKKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ftmse-DI is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of thiol-reactive compounds and has been synthesized using a specific method.

Wirkmechanismus

The mechanism of action of 2-Ftmse-DI involves the reaction of the maleimide group with the thiol group of cysteine residues in proteins. This reaction forms a covalent bond between the compound and the protein, allowing for selective labeling of cysteine residues.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in various in vitro and in vivo experiments without any significant toxic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-Ftmse-DI in lab experiments is its selective labeling of cysteine residues in proteins. This allows for the identification and quantification of proteins in complex mixtures. However, one limitation of using this compound is its potential for non-specific labeling of other thiol-containing molecules.

Zukünftige Richtungen

There are several future directions for the use of 2-Ftmse-DI in scientific research. One direction is the development of new biosensors for the detection of biomolecules. Additionally, this compound could be used in the development of new therapeutic agents for the treatment of diseases. Finally, further research could be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a novel compound that has shown significant potential in various scientific research applications. Its selective labeling of cysteine residues in proteins allows for the identification and quantification of proteins in complex mixtures. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesemethoden

2-Ftmse-DI is synthesized using a two-step reaction process. The first step involves the reaction of 2-fluorothiophenol with maleimide to form 2-Ftmse. The second step involves the reaction of 2-Ftmse with diisopropylamine to form this compound. This synthesis method has been optimized to produce high yields of this compound.

Wissenschaftliche Forschungsanwendungen

2-Ftmse-DI has been used in various scientific research applications. One of the most significant applications is in the field of proteomics. This compound has been used to selectively label cysteine residues in proteins, allowing for the identification and quantification of proteins in complex mixtures. Additionally, this compound has been used in the development of biosensors for the detection of biomolecules.

Eigenschaften

151900-41-3

Molekularformel

C15H23FN4O4Si

Molekulargewicht

370.45 g/mol

IUPAC-Name

(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C15H23FN4O4Si/c1-25(2,3)5-4-23-14-12-13(18-15(16)19-14)20(8-17-12)11-6-9(22)10(7-21)24-11/h8-11,21-22H,4-7H2,1-3H3/t9-,10+,11+/m0/s1

InChI-Schlüssel

VHGLFFIEVNCJDK-HBNTYKKESA-N

Isomerische SMILES

C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)F

SMILES

C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F

Kanonische SMILES

C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F

Synonyme

2-fluoro-(O(6)-trimethylsilylelthyl)-2'-deoxyinosine
2-fluoro-O(6)-TMSE-deoxyinosine
2-FTMSE-DI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.